![molecular formula C9H16N2O B2399864 2-Methyl-2,8-diazaspiro[4.5]decan-3-one CAS No. 1353506-68-9](/img/structure/B2399864.png)

2-Methyl-2,8-diazaspiro[4.5]decan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

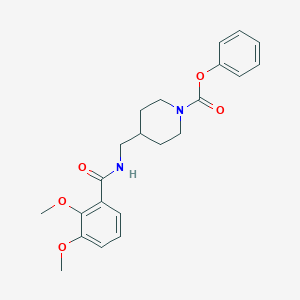

“2-Methyl-2,8-diazaspiro[4.5]decan-3-one” is a chemical compound with the linear formula C9H17O1N2Cl1 . It is a solid substance and is often provided in the form of a hydrochloride . It is related to M1 muscarinic agonists .

Synthesis Analysis

The synthesis of related compounds involves the Michael addition reaction of hydroxyurea or methylhydrazine to alpha, beta-unsaturated esters followed by a cyclization reaction . Further structural optimization has led to the discovery of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent inhibitors .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C(C1)N©CC21CCNCC2.Cl . The InChI key for this compound is DGNDMASADKYDQX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 241.16 . The storage temperature is room temperature .Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary targets of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one are TYK2/JAK1 and RIPK1 . TYK2/JAK1 are key components of the JAK-STAT signaling pathway, which is involved in immune response regulation . RIPK1 is a critical regulator of cell death and inflammation .

Mode of Action

This compound acts as a selective dual inhibitor of TYK2/JAK1 and a potent inhibitor of RIPK1 . By inhibiting these targets, the compound can regulate the expression of related genes and the formation of Th1, Th2, and Th17 cells , and exhibit significant anti-necroptotic activity in U937 cell necroptosis models .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway and the necroptosis pathway . By inhibiting TYK2/JAK1, it can regulate the expression of related genes and the formation of Th1, Th2, and Th17 cells . By inhibiting RIPK1, it can prevent necroptosis, a form of programmed cell death .

Result of Action

The molecular and cellular effects of this compound’s action include the regulation of gene expression and cell formation related to the immune response , and the inhibition of necroptosis . These effects could potentially be beneficial in the treatment of conditions such as inflammatory bowel disease .

properties

IUPAC Name |

2-methyl-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-11-7-9(6-8(11)12)2-4-10-5-3-9/h10H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJPLPLZSOYXQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(CCNCC2)CC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[1-(Cyclobutylmethyl)pyrazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2399783.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2399784.png)

![2-phenyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2399790.png)

![7-cyclopropyl-2-(4-methoxyphenyl)-9-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2399798.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-fluorobenzamide](/img/structure/B2399801.png)

![methyl[1-(2-methyl-1H-indol-3-yl)butan-2-yl]amine hydrochloride](/img/structure/B2399804.png)